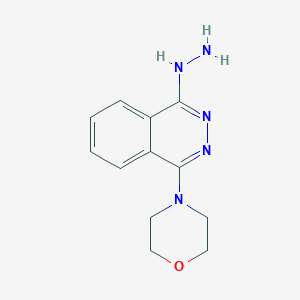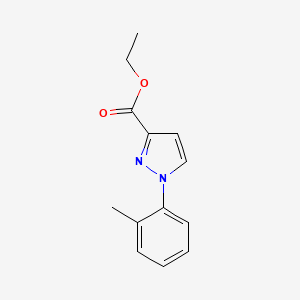![molecular formula C15H16BFO2 B8369853 (2-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B8369853.png)
(2-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid
概要
説明
4’Propyl-2-fluoro-4-biphenylboronic acid is an organoboron compound with the molecular formula C15H16BFO2. It is a derivative of biphenylboronic acid, where the biphenyl structure is substituted with a propyl group at the 4’ position and a fluorine atom at the 2 position. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’Propyl-2-fluoro-4-biphenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluorobiphenyl and propylboronic acid.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 4-bromo-2-fluorobiphenyl and propylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. .
Industrial Production Methods
Industrial production of 4’Propyl-2-fluoro-4-biphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4’Propyl-2-fluoro-4-biphenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert it into corresponding biphenyl derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Strong bases such as sodium hydride or potassium tert-butoxide are employed.
Major Products
Oxidation: Produces boronic acids or boronates.
Reduction: Yields biphenyl derivatives.
Substitution: Results in various substituted biphenyl compounds.
科学的研究の応用
4’Propyl-2-fluoro-4-biphenylboronic acid has diverse applications in scientific research:
Biology: Utilized in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Employed in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 4’Propyl-2-fluoro-4-biphenylboronic acid primarily involves its role as a boronic acid derivative:
Molecular Targets: It targets specific enzymes and receptors that interact with boronic acids.
Pathways Involved: It participates in pathways involving boron-oxygen interactions, which are crucial in various biochemical processes.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group.
4-Biphenylboronic Acid: Lacks the propyl and fluorine substitutions.
2-Fluorobiphenyl-4-boronic Acid: Similar but without the propyl group
Uniqueness
4’Propyl-2-fluoro-4-biphenylboronic acid is unique due to its specific substitutions, which enhance its reactivity and selectivity in chemical reactions. The presence of both a propyl group and a fluorine atom provides distinct electronic and steric properties, making it valuable in specialized applications .
特性
分子式 |
C15H16BFO2 |
|---|---|
分子量 |
258.10 g/mol |
IUPAC名 |
[3-fluoro-4-(4-propylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C15H16BFO2/c1-2-3-11-4-6-12(7-5-11)14-9-8-13(16(18)19)10-15(14)17/h4-10,18-19H,2-3H2,1H3 |
InChIキー |
AJARQMWVAUZDFF-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)C2=CC=C(C=C2)CCC)F)(O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-[Bis(tert-butoxycarbonyl)amino]-6-methoxynicotinic acid](/img/structure/B8369817.png)





![ethyl 10-oxo-3,10-dihydro-1H-pyrido[1,2-a]thieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B8369874.png)
